4-Fluoro-1,3-dihydroisoindole-2-sulfonyl fluoride
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Overview
Description
4-Fluoro-1,3-dihydroisoindole-2-sulfonyl fluoride is a chemical compound with the molecular formula C8H7F2NO2S It is a derivative of isoindole, a heterocyclic compound that contains a nitrogen atom in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1,3-dihydroisoindole-2-sulfonyl fluoride typically involves the reaction of 4-fluoroisoindoline with sulfonyl fluoride. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and a base such as triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The reaction conditions are optimized to ensure efficient production with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1,3-dihydroisoindole-2-sulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of sulfonamides or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Scientific Research Applications
4-Fluoro-1,3-dihydroisoindole-2-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-Fluoro-1,3-dihydroisoindole-2-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroisoindoline: A precursor in the synthesis of 4-Fluoro-1,3-dihydroisoindole-2-sulfonyl fluoride.
Sulfonyl Fluorides: A class of compounds with similar reactivity and applications.
Isoindole Derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
This compound is unique due to the presence of both the fluoro and sulfonyl fluoride groups, which confer specific reactivity and potential biological activities
Properties
IUPAC Name |
4-fluoro-1,3-dihydroisoindole-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2S/c9-8-3-1-2-6-4-11(5-7(6)8)14(10,12)13/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPSWGCPCSJFGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1S(=O)(=O)F)C(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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